molecular formula C14H17BrFNO4 B13535555 (R)-3-(3-Bromo-2-fluorophenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid

(R)-3-(3-Bromo-2-fluorophenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid

Cat. No.: B13535555
M. Wt: 362.19 g/mol
InChI Key: KOGJKRRKUMYSBL-SNVBAGLBSA-N
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Description

®-3-(3-Bromo-2-fluorophenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid is an organic compound that features a bromine and fluorine substituted phenyl ring, a tert-butoxycarbonyl protected amino group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(3-Bromo-2-fluorophenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid typically involves several steps:

    Bromination and Fluorination: The starting material, a phenyl ring, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the 3 and 2 positions, respectively.

    Amino Group Protection: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) to form the tert-butoxycarbonyl (Boc) protected amino group.

    Propanoic Acid Introduction:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-3-(3-Bromo-2-fluorophenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The propanoic acid moiety can be oxidized to form carboxylic acids or reduced to form alcohols.

    Deprotection: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amino group.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Major Products

    Substitution: Formation of various substituted phenyl derivatives.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Deprotection: Formation of the free amino acid.

Scientific Research Applications

Chemistry

In chemistry, ®-3-(3-Bromo-2-fluorophenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid is used as an intermediate in the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of bromine and fluorine substitutions on biological activity. It can also serve as a precursor for the synthesis of biologically active molecules.

Medicine

In medicinal chemistry, ®-3-(3-Bromo-2-fluorophenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid is explored for its potential therapeutic applications. Its derivatives may exhibit pharmacological activities, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new materials with specific characteristics.

Mechanism of Action

The mechanism of action of ®-3-(3-Bromo-2-fluorophenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The bromine and fluorine substitutions can influence its binding affinity and activity, while the propanoic acid moiety can affect its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    ®-3-(3-Chloro-2-fluorophenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid: Similar structure with a chlorine substitution instead of bromine.

    ®-3-(3-Bromo-2-chlorophenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid: Similar structure with a chlorine substitution instead of fluorine.

    ®-3-(3-Bromo-2-fluorophenyl)-3-amino propanoic acid: Similar structure without the tert-butoxycarbonyl protection.

Uniqueness

®-3-(3-Bromo-2-fluorophenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid is unique due to the combination of bromine and fluorine substitutions, along with the tert-butoxycarbonyl protected amino group. This combination provides distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C14H17BrFNO4

Molecular Weight

362.19 g/mol

IUPAC Name

(3R)-3-(3-bromo-2-fluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C14H17BrFNO4/c1-14(2,3)21-13(20)17-10(7-11(18)19)8-5-4-6-9(15)12(8)16/h4-6,10H,7H2,1-3H3,(H,17,20)(H,18,19)/t10-/m1/s1

InChI Key

KOGJKRRKUMYSBL-SNVBAGLBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=C(C(=CC=C1)Br)F

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=C(C(=CC=C1)Br)F

Origin of Product

United States

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